molecular formula C19H24FN5O5S B2540730 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 872881-42-0

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2540730
CAS No.: 872881-42-0
M. Wt: 453.49
InChI Key: FQBMRHAWCSFOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic ethanediamide derivative characterized by a fluorobenzenesulfonyl-substituted oxazinan ring and a 1H-imidazol-1-ylpropyl side chain. Its molecular formula is C₁₇H₂₄FN₃O₅S (molecular weight: 401.45 g/mol), as confirmed by . The compound’s structure combines sulfonamide and imidazole moieties, which are common in bioactive molecules targeting enzymes like carbonic anhydrases (CAs) or kinases.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBMRHAWCSFOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorobenzenesulfonyl group. The final steps involve the coupling of the imidazole moiety and the ethanediamide backbone. Common reagents used in these reactions include sulfonyl chlorides, amines, and imidazole derivatives. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-fluorobenzenesulfonyl group is central to nucleophilic substitution and coupling reactions. Data from analogous sulfonyl chloride derivatives ( ) highlight its behavior under varying conditions:

Reaction TypeConditionsYieldKey Observations
Amine Sulfonylation THF, triethylamine, rt77–97%Forms stable sulfonamides with primary/secondary amines. Fluorine enhances electrophilicity at sulfur.
Thiol Displacement DMF, NaSMe, 170°C31%Sulfonyl group acts as leaving group, yielding thioether derivatives.
Hydrolysis NaOH (aq), rt60%Generates sulfonic acid under basic conditions.

For example, reaction with dimethylamine in THF at 0°C produces N,N-dimethyl-4-fluorobenzenesulfonamide in 86% yield , suggesting similar efficiency for the target compound’s sulfonamide group.

Oxazinan Ring Modifications

The 1,3-oxazinan ring exhibits strain-dependent reactivity:

  • Ring-Opening Reactions : Acidic or basic conditions lead to cleavage at the oxygen or nitrogen sites. For instance, treatment with HCl/THF generates secondary amines.

  • Functionalization at C2 : The methyl group attached to C2 participates in alkylation or oxidation. Catalytic oxidation (e.g., KMnO₄) converts it to a carboxylic acid.

Imidazole-Propyl Chain Interactions

The imidazole moiety enables:

  • Metal Coordination : Binds transition metals (e.g., Zn²⁺, Cu²⁺) via N-atoms, forming complexes relevant to catalytic or medicinal applications.

  • Acid-Base Reactions : Protonation at pH < 4 enhances solubility, while deprotonation (pH > 10) facilitates nucleophilic attacks at the propyl chain.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) are feasible at the fluorobenzenesulfonyl or imidazole sites:

Coupling PartnerCatalyst SystemApplication
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMEBiaryl synthesis for drug analogs.
AminesPd₂(dba)₃, Xantphos, Cs₂CO₃Introduction of nitrogen-based substituents.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and fluorine-containing fragments.

  • Photolytic Cleavage : UV exposure (254 nm) breaks the sulfonamide bond, forming 4-fluorobenzenesulfonic acid and imidazole-propyl fragments.

Biological Activity and Reactivity

The compound inhibits enzymes via sulfonamide-enzyme interactions (e.g., carbonic anhydrase) . Its imidazole group mimics histidine residues, enabling competitive binding at active sites.

Comparative Reactivity Table

Functional GroupReaction PartnerProductYield
SulfonamideDimethylamineN,N-Dimethyl sulfonamide86%
ImidazoleMethyl iodide1-Methylimidazolium salt92%*
Oxazinan methylKMnO₄ (oxidation)Carboxylic acid derivative68%*

*Theorized based on analogous systems.

Scientific Research Applications

Anticancer Activity

Research indicates that N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide exhibits promising anticancer properties. It has been observed to interact with key cellular pathways involved in cancer progression:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for tumor growth and survival. Preliminary studies suggest it affects microtubule dynamics, leading to apoptosis in cancer cells similar to known antineoplastic agents .
  • Case Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, showcasing significant inhibition of cell proliferation and induction of apoptosis. Further research is needed to elucidate the exact molecular targets involved.

Antiviral Properties

There is emerging interest in the compound's potential as an antiviral agent. Its structural components may allow it to interfere with viral replication mechanisms:

Enzyme Inhibition Studies

The unique functional groups present in this compound make it a candidate for enzyme inhibition studies:

  • Target Enzymes : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Understanding its binding affinity and inhibition kinetics could provide insights into its biochemical behavior.

Drug Design and Development

The compound serves as a valuable template for the design of new drugs:

  • Structure-Activity Relationship (SAR) : By modifying different parts of the molecule, researchers can explore how changes affect biological activity, leading to optimized therapeutic agents.

Material Science Applications

The compound's unique chemical properties may also find applications in material science:

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with specific functionalities:

  • Functional Polymers : Its ability to form strong interactions with other materials can lead to the development of polymers with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared to six analogs from and , focusing on substituent variations and their implications:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
N-[3-(1H-Imidazol-1-yl)propyl]acetamide (Compound 5) Acetamide C₈H₁₃N₃O 167.21
N-[3-(1H-Imidazol-1-yl)propyl]-4-fluorobenzamide (Compound 6) 4-Fluorobenzamide C₁₃H₁₄FN₃O 259.27
N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide (Compound 7) 4-Trifluoromethylbenzamide C₁₄H₁₄F₃N₃O 309.28
N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide (Compound 8) 4-Nitrobenzamide C₁₂H₁₃N₅O₃ 283.26
N-Ethyl-N'-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylphenylsulfonyl oxazinan C₁₉H₂₅FN₂O₅S 412.48
Target Compound 4-Fluorobenzenesulfonyl oxazinan C₁₇H₂₄FN₃O₅S 401.45

Key Observations :

  • The ethanediamide linker distinguishes it from simpler benzamide derivatives (), which may influence solubility and metabolic stability .

Spectral Characterization

Infrared (IR) Spectroscopy :

  • The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, similar to ’s benzamide derivatives .
  • Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C-H stretches (~3100 cm⁻¹) further confirm its structure .

NMR Spectroscopy :

  • The oxazinan ring protons are anticipated as multiplets near δ 3.5–4.5 ppm, while the imidazolylpropyl chain shows signals at δ 7.6–7.7 ppm (imidazole protons) .

Biological Activity

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide, a complex organic compound with the CAS number 869071-49-8, has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the compound's synthesis, biological mechanisms, and efficacy based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H27FN4O6SC_{19}H_{27}FN_{4}O_{6}S, with a molecular weight of 458.5 g/mol. The structure features a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide backbone, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₇FN₄O₆S
Molecular Weight458.5 g/mol
CAS Number869071-49-8

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on related oxazinonaphthalene analogs demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase in several human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

In a comparative study of similar compounds, those with modifications to the oxazinan structure showed IC50 values ranging from 4.47 to 52.8 μM against resistant cancer lines . This suggests that structural variations can enhance or diminish anticancer efficacy.

The proposed mechanism of action for this class of compounds involves binding to specific sites on tubulin, thereby inhibiting its polymerization. This action disrupts the mitotic spindle formation necessary for cell division, ultimately leading to apoptosis in cancer cells. Molecular docking studies have provided insights into how these compounds interact at the colchicine-binding site of tubulin .

Case Studies

  • Study on Cytotoxicity : A study published in Pharmaceutical Research evaluated various oxazinonaphthalene derivatives for their cytotoxic effects against multiple cancer cell lines. The findings indicated that modifications in the oxazinan structure significantly influenced their antiproliferative activity .
  • Molecular Docking Analysis : A molecular docking analysis revealed that certain derivatives could effectively bind to the colchicine site on tubulin, suggesting a competitive inhibition mechanism that could be leveraged for drug design .

Q & A

Q. What are the key synthetic strategies for constructing the 1,3-oxazinan ring in this compound?

The 1,3-oxazinan ring can be synthesized via cyclization reactions using sulfonamide precursors. For example, reacting 4-fluorobenzenesulfonyl chloride with a diol or amino alcohol under basic conditions (e.g., NaHCO₃) facilitates ring closure. Optimization of reaction time and temperature (e.g., 60–80°C for 6–12 hours) is critical to minimize side products .

Q. How can the purity of the final compound be validated?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is recommended for purity assessment. Complementary techniques like NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity. For crystalline forms, X-ray diffraction provides definitive confirmation .

Q. What solvent systems are optimal for recrystallizing this ethanediamide derivative?

Polar aprotic solvents (e.g., methanol, ethanol) or mixed systems (e.g., DCM/hexane) are effective. Solubility studies at varying temperatures (20–80°C) should precede recrystallization to identify ideal conditions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the coupling reaction between the oxazinan and imidazolylpropyl moieties?

Apply a fractional factorial design to test variables: catalyst loading (e.g., Pd/C), temperature (40–100°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions like imidazole ring decomposition .

Q. What analytical approaches resolve contradictions in solubility data across studies?

Use multi-solvent profiling (e.g., water, DMSO, chloroform) with dynamic light scattering (DLS) to assess aggregation. Computational solubility parameters (Hansen solubility spheres) can rationalize discrepancies between experimental and predicted values .

Q. How does the 4-fluorobenzenesulfonyl group influence biological activity?

Comparative structure-activity relationship (SAR) studies with non-fluorinated analogs reveal enhanced metabolic stability and target binding affinity due to the electron-withdrawing fluorine atom. In vitro assays (e.g., enzyme inhibition) paired with molecular docking clarify its role in target interactions .

Q. What strategies mitigate degradation during long-term storage?

Lyophilization under inert gas (N₂/Ar) and storage at -20°C in amber vials reduce hydrolysis and photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways .

Methodological Considerations Table

Challenge Method Key Parameters References
Oxazinan ring synthesisCyclization with sulfonylationTemperature (60–80°C), base (NaHCO₃)
Purity validationHPLC-UV/NMR/HRMSλmax = 255 nm, δ 7.8–8.2 ppm (aromatic H)
DoE optimizationFractional factorial design + RSMCatalyst (0.5–2 mol%), solvent polarity
Solubility profilingDLS + computational modelingHansen parameters, aggregation threshold
Stability under storageLyophilization + accelerated studiesResidual moisture (<1%), degradation peaks

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.